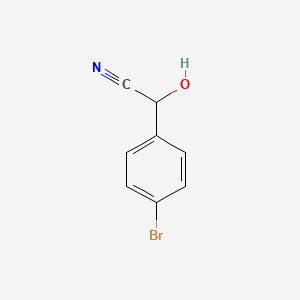

2-(4-Bromophenyl)-2-hydroxyacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Bromophenyl)-2-hydroxyacetonitrile” is a compound that likely contains a bromophenyl group, a hydroxy group, and a nitrile group . The bromophenyl group consists of a phenyl ring (a derivative of benzene) with a bromine atom attached. The hydroxy group (-OH) is a functional group consisting of an oxygen atom connected by a covalent bond to a hydrogen atom. A nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-2-hydroxyacetonitrile” are not available, similar compounds are often synthesized through various organic reactions, such as electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-hydroxyacetonitrile” would likely consist of a bromophenyl group, a hydroxy group, and a nitrile group attached to a carbon atom .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

2-(4-Bromophenyl)-2-hydroxyacetonitrile, also known as 2-Bromobenzaldehyde cyanohydrin, has been studied for its crystal structure. The compound forms extended hydrogen-bonded chains along specific axes in its crystal structure, with a linear C—N⋯H acceptor geometry observed (Betz, Betzler, & Klüfers, 2007).

Intermediate in Synthesis

This compound is an intermediate in the synthesis of various biologically active compounds. For example, its derivatives are used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in several compounds like febuxostat (Wang et al., 2016).

Herbicide and Pesticide Research

The compound is structurally related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a phenolic herbicide. Studies on bromoxynil provide insights into the persistence and metabolic pathways of similar compounds in various environmental conditions and organisms (Semchuk et al., 2004).

Racemic Alcohol Resolution

2-(4-Bromophenyl)-2-hydroxyacetonitrile derivatives are involved in the resolution of racemic alcohols, a process important in the synthesis of active pyrethroids, a class of insecticides (Martel, Demoute, Teche, & Tessier, 1980).

Liquid Crystal Display Materials

Derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile, such as bromo-4'-hydroxybiphenyl, are key intermediates in synthesizing materials for liquid crystal displays (Ren Guo-du, 2001).

Antibacterial Activity

Compounds synthesized from derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile show potential antibacterial activity. These include heterocyclic compounds synthesized for their potential use in antibacterial applications (Khan, 2017).

Analytical Chemistry

In analytical chemistry, derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile are used in high-performance liquid chromatography for fluorogenic labeling of carboxylic acid salts in pharmaceuticals (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Transgenic Plant Research

In transgenic plant research, bromoxynil, a related compound, has been studied for its use in conferring herbicide resistance through genetic modification, indicating potential avenues for research with similar compounds (Stalker, McBride, & Malyj, 1988).

Wirkmechanismus

Target of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with transition metals like palladium in catalytic processes.

Mode of Action

It’s plausible that it may participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could undergo oxidative addition with a transition metal catalyst, forming a new metal-carbon bond.

Biochemical Pathways

Related compounds have been involved in the synthesis of various organic compounds . Therefore, it’s possible that this compound could influence the synthesis of other molecules in biochemical pathways.

Result of Action

Related compounds have shown antimicrobial and antiproliferative activities , suggesting that this compound might also have similar effects.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTVNJIUMVFUCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-hydroxyacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)